molecular formula C34H38KN3O10S2 B611059 Sulfo-Cyanine3 NHS ester CAS No. 1424433-17-9

Sulfo-Cyanine3 NHS ester

Cat. No.: B611059
CAS No.: 1424433-17-9
M. Wt: 751.907
InChI Key: ZNWGQSGULWNMHO-UHFFFAOYSA-M
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Description

Sulfo-Cyanine3 NHS ester is a water-soluble, amino-reactive dye that is widely used in the labeling of proteins, peptides, and other biomolecules. This compound is a derivative of Cyanine3, a popular fluorophore known for its bright fluorescence and low non-specific binding. The addition of sulfonate groups enhances its solubility in aqueous solutions, making it ideal for applications in biological environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cyanine3 NHS ester typically involves the following steps:

    Formation of Cyanine3 Dye: The initial step involves the synthesis of the Cyanine3 dye, which includes the condensation of indole derivatives with a suitable aldehyde to form the polymethine bridge.

    Sulfonation: The Cyanine3 dye is then sulfonated to introduce sulfonate groups, enhancing its water solubility.

    Activation with N-Hydroxysuccinimide (NHS): The final step involves the activation of the sulfonated Cyanine3 dye with N-Hydroxysuccinimide (NHS) to form the NHS ester. .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine3 NHS ester primarily undergoes substitution reactions, specifically nucleophilic substitution, where the NHS ester group reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions

Major Products

The major product of the reaction between this compound and primary amines is a conjugate where the dye is covalently attached to the biomolecule via an amide bond .

Mechanism of Action

The mechanism of action of Sulfo-Cyanine3 NHS ester involves the formation of a covalent bond between the NHS ester group and primary amines on biomolecules. This reaction forms a stable amide bond, effectively labeling the biomolecule with the fluorescent dye. The sulfonate groups on the dye enhance its solubility and reduce non-specific binding, making it suitable for use in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high water solubility, which allows for efficient labeling in purely aqueous solutions without the need for organic co-solvents. This property makes it particularly useful for labeling proteins and peptides that are prone to denaturation in the presence of organic solvents .

Properties

IUPAC Name

potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N3O10S2.K/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWGQSGULWNMHO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38KN3O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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